molecular formula C11H13NO6 B8163290 1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate

1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate

Cat. No.: B8163290
M. Wt: 255.22 g/mol
InChI Key: QUWOMHCRCJMLSF-UHFFFAOYSA-N
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Description

1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate is a chemical compound with a unique structure that includes a cyclopropane ring and a pyrrolidinone moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate typically involves the reaction of 1-ethyl cyclopropane-1,1-dicarboxylic acid with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the pyrrolidinone moiety.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, can be used in substitution reactions.

    Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields 1-ethyl cyclopropane-1,1-dicarboxylic acid and 2,5-dioxopyrrolidin-1-yl .

Scientific Research Applications

1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the modification of proteins and peptides.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate involves its ability to act as a reactive intermediate. It can form covalent bonds with nucleophilic sites on proteins or other molecules, thereby modifying their function. This reactivity is primarily due to the presence of the pyrrolidinone moiety, which can undergo nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dioxopyrrolidin-1-yl) 1-Methyl cyclopropane-1,1-dicarboxylate
  • 2-(2,5-Dioxopyrrolidin-1-yl)propanamides

Uniqueness

1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate is unique due to its specific structure, which includes both a cyclopropane ring and a pyrrolidinone moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

1-O'-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl cyclopropane-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-2-17-9(15)11(5-6-11)10(16)18-12-7(13)3-4-8(12)14/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWOMHCRCJMLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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